5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol
Description
Contextualization of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Contemporary Chemical Research
Pyrimidine and pyridine rings are fundamental heterocyclic structures that are ubiquitous in both nature and medicine. They are classified as "privileged scaffolds" because of their repeated appearance in a multitude of biologically active compounds and FDA-approved drugs. nih.govgsconlinepress.comresearchgate.net
The pyrimidine nucleus is a cornerstone of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. researchgate.net This inherent biological relevance has spurred extensive research, leading to the development of numerous pyrimidine-containing drugs with a wide array of therapeutic applications, including anticancer, antiviral, and antibacterial agents. gsconlinepress.com
Similarly, the pyridine scaffold is a key component in many pharmaceuticals and natural products. nih.govresearchgate.net Its ability to form hydrogen bonds and participate in various molecular interactions makes it a valuable component in designing molecules that can effectively bind to biological targets. The presence of these two scaffolds in a single molecule, as seen in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, suggests a high potential for biological activity, driving its relevance in research. nih.govnih.gov
Table 1: Prominence of Pyridine and Pyrimidine Scaffolds in Medicine
| Scaffold | Biological Significance | Therapeutic Areas |
|---|---|---|
| Pyrimidine | Core component of DNA/RNA nucleobases (Cytosine, Thymine, Uracil) | Anticancer, Antiviral, Antibacterial, Antifungal gsconlinepress.comresearchgate.net |
| Pyridine | Present in vitamins (Niacin), coenzymes, and numerous drugs | Anticancer, Antihypertensive, Antihistamine nih.govresearchgate.net |
Significance of Halogenated Heterocycles in Rational Compound Design
The introduction of halogen atoms, such as chlorine, onto heterocyclic frameworks is a well-established and powerful strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, which in turn affects its biological activity, metabolism, and pharmacokinetic profile.
The chlorine atom in this compound is not merely a passive substituent. It can modulate the molecule's:
Lipophilicity: Affecting its ability to cross cell membranes.
Metabolic Stability: Blocking positions susceptible to metabolic degradation, thereby prolonging the compound's duration of action.
Binding Affinity: The chlorine atom can engage in specific interactions, such as halogen bonding, with biological targets like protein kinases, potentially enhancing binding potency and selectivity. mdpi.com
Furthermore, the chloro-substituent serves as a versatile chemical handle, allowing for further structural modifications and the synthesis of diverse analogues for structure-activity relationship (SAR) studies. This synthetic tractability is a crucial aspect of its appeal in a research setting.
Rationale and Academic Objectives for the Investigation of this compound
While specific research publications detailing the synthesis and evaluation of this compound are not abundant in the public domain, the rationale for its investigation can be inferred from studies on structurally similar compounds. The pyridinyl-pyrimidine core is a known pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Academic objectives for studying this compound likely include:
Kinase Inhibition Screening: The primary goal is often to assess the compound's inhibitory activity against a panel of protein kinases. For instance, series of pyridin-3-yl pyrimidines have been synthesized and evaluated for their potential as Bcr-Abl inhibitors for leukemia. nih.gov Similarly, pyridine and pyrimidine derivatives have been investigated as c-Met inhibitors for cancer therapy. nih.gov
Anticancer Activity Evaluation: A key objective is to determine the compound's efficacy in inhibiting the proliferation of various cancer cell lines. The combination of the chloro, pyridine, and pyrimidine motifs is frequently explored in the design of novel anticancer agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: The compound serves as a scaffold for systematic chemical modifications. Researchers would aim to understand how changes to the pyridine or pyrimidine rings, or substitution of the chlorine atom, affect biological activity. This knowledge is crucial for optimizing lead compounds to enhance potency and selectivity.
Exploration of Novel Therapeutic Areas: Beyond cancer, pyridinyl-pyrimidine structures are explored for other activities, including antifungal and antimicrobial applications, offering a broader scope for academic investigation. nih.govrsc.org
The investigation of this compound is therefore driven by the logical combination of privileged scaffolds and strategic halogenation, with the overarching goal of discovering novel, potent, and selective modulators of biological targets for therapeutic benefit.
Table 2: Chemical Compound Information
| Compound Name |
|---|
| This compound |
| Bcr-Abl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-chloro-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6ClN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14) |
InChI Key |
JMLLEAOXFUARBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 6 Pyridin 3 Yl Pyrimidin 4 Ol
Established Synthetic Routes to 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol
While a definitive, standardized synthesis for this compound is not extensively documented in readily available literature, its structure allows for a logical deduction of established synthetic routes based on fundamental pyrimidine (B1678525) chemistry. These routes typically involve the construction of the pyrimidine ring followed by functionalization, or the use of pre-functionalized precursors.
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of this compound begins with the disconnection of the pyrimidine ring. The most common and reliable method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative.
For the target molecule, the C4-N3 and C6-N1 bonds can be disconnected. This approach points to two primary precursors: a substituted 1,3-dicarbonyl equivalent bearing the pyridin-3-yl group and a suitable N-C-N building block like urea or formamidine. The chloro group at the 5-position can be introduced either by using a chlorinated precursor or, more commonly, by electrophilic chlorination of the formed pyrimidin-4-ol ring.
This leads to the identification of key precursors:
Pyridin-3-ylmalonic acid derivatives: Diethyl 2-(pyridin-3-yl)malonate is a logical starting point. This precursor contains the required pyridin-3-yl group attached to a three-carbon chain that can form the C6-C5-C4 backbone of the pyrimidine ring.
Amidine or Urea: Urea is a common and inexpensive source for the N1-C2-N3 fragment of the pyrimidine ring.
Chlorinating Agent: A reagent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would be required for the chlorination step.
Key Reaction Steps, Conditions, and Catalytic Systems
Based on the retrosynthetic analysis, a plausible established synthetic route involves two key transformations: cyclocondensation and chlorination.
Step 1: Cyclocondensation to form 6-(pyridin-3-yl)pyrimidine-4(3H)-one
The initial step is the base-catalyzed cyclocondensation reaction between diethyl 2-(pyridin-3-yl)malonate and urea. This reaction is a classic example of pyrimidine ring formation.
Reaction: Diethyl 2-(pyridin-3-yl)malonate is treated with urea in the presence of a strong base.
Conditions: Sodium ethoxide (NaOEt) is a commonly used base, and the reaction is typically carried out in a protic solvent like ethanol (B145695). The mixture is heated under reflux to drive the reaction to completion.
Catalytic System: The reaction is base-catalyzed, with the ethoxide ion acting as the catalyst to deprotonate the urea and facilitate its nucleophilic attack on the ester carbonyls of the malonate.
Step 2: Chlorination of the Pyrimidine Ring
The resulting 6-(pyridin-3-yl)pyrimidine-4(3H)-one is then subjected to electrophilic chlorination to introduce the chlorine atom at the C5 position. The C5 position is activated towards electrophilic attack due to the electron-donating nature of the adjacent nitrogen and hydroxyl groups.
Reaction: The pyrimidinone is treated with a suitable chlorinating agent.
Conditions: N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such systems. The reaction is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with gentle heating.
Catalytic System: These reactions are typically not catalytic and proceed via an electrophilic aromatic substitution mechanism.
The table below summarizes the key reaction steps and typical conditions.
| Step | Reactants | Reagents & Conditions | Product |
| 1. Cyclocondensation | Diethyl 2-(pyridin-3-yl)malonate, Urea | NaOEt, Ethanol, Reflux | 6-(pyridin-3-yl)pyrimidine-4(3H)-one |
| 2. Chlorination | 6-(pyridin-3-yl)pyrimidine-4(3H)-one | NCS, DMF, 25-50 °C | This compound |
Yield Optimization and Scalability Considerations
For any synthetic route to be practical, yield optimization and scalability are crucial.
Yield Optimization: In the cyclocondensation step, the yield can be influenced by the choice of base and solvent, as well as the reaction time and temperature. Anhydrous conditions are often necessary to prevent hydrolysis of the base and the ester. For the chlorination step, controlling the stoichiometry of the chlorinating agent is critical to avoid over-chlorination or other side reactions. Purification by recrystallization or column chromatography is usually required to obtain a high-purity product.
Scalability: The scalability of this route is generally considered feasible. The starting materials are commercially available or can be prepared in large quantities. The reaction conditions are standard for industrial chemical synthesis. However, on a large scale, heat management during the exothermic cyclocondensation and the handling of potentially hazardous reagents like sodium ethoxide would require careful engineering controls. The use of NCS is also advantageous for scalability due to its solid nature and relative safety compared to gaseous chlorine or liquid sulfuryl chloride.
Novel Synthetic Approaches and Strategic Retrosynthesis for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For a molecule like this compound, novel approaches would focus on green chemistry principles and process intensification through cascade or one-pot reactions.
Exploration of Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound could involve several modifications to the established route.
Alternative Solvents: Replacing traditional volatile organic solvents like ethanol and DMF with greener alternatives such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact.
Catalysis: While the cyclocondensation is base-catalyzed, exploring solid-supported catalysts could simplify purification and allow for catalyst recycling. For the chlorination step, enzymatic chlorination, although challenging, represents a frontier in green chemistry.
Energy Efficiency: Microwave-assisted synthesis is a well-established technique for accelerating organic reactions. Both the cyclocondensation and chlorination steps could potentially be performed under microwave irradiation, leading to shorter reaction times and potentially higher yields.
The following table outlines a comparison of traditional versus green approaches for the synthesis.
| Step | Traditional Method | Green Chemistry Approach |
| Solvent | Ethanol, DMF | Water, Ionic Liquids, or solvent-free conditions |
| Catalyst | Stoichiometric NaOEt | Recyclable solid base catalyst |
| Energy Input | Conventional heating (reflux) | Microwave irradiation |
| Atom Economy | Good, but workup can generate waste | Improved through catalyst recycling and reduced solvent use |
Development of Cascade or One-Pot Reactions
A significant improvement in synthetic efficiency can be achieved by combining multiple reaction steps into a single operation, known as a one-pot or cascade reaction. For the synthesis of this compound, a one-pot procedure could be envisioned that combines the cyclocondensation and chlorination steps.
A hypothetical one-pot synthesis could involve the following:
The initial condensation of diethyl 2-(pyridin-3-yl)malonate and urea in a suitable solvent under basic conditions.
After the formation of the pyrimidinone intermediate is complete (as monitored by techniques like TLC or LC-MS), the chlorinating agent (NCS) is added directly to the reaction mixture.
The reaction is then allowed to proceed to completion, followed by a single workup and purification procedure to isolate the final product.
This approach offers several advantages:
Reduced Waste: Eliminates the need for isolation and purification of the intermediate, which reduces solvent and material consumption.
Time and Energy Savings: A single reaction setup and workup procedure save time and energy compared to a multi-step process.
The feasibility of such a one-pot reaction would depend on the compatibility of the reagents and intermediates under the reaction conditions. For example, the base used for the condensation must not react detrimentally with the chlorinating agent. Careful selection of the base, solvent, and reaction temperature would be critical for the success of this approach.
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The structural complexity of this compound provides a versatile platform for the synthesis of a wide array of analogues. Strategic modifications can be directed at the pyrimidine core, the pyridine (B92270) moiety, or involve the introduction of chirality to explore the three-dimensional chemical space.
Functionalization of the Pyrimidine Core
The pyrimidine ring of this compound is endowed with two key functional handles: a chlorine atom at the C5 position and a hydroxyl group at the C4 position. These sites are amenable to a variety of chemical transformations, allowing for extensive derivatization.
The chlorine atom at the C5 position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of substituents. For instance, treatment with various amines can lead to the corresponding 5-amino-6-(pyridin-3-yl)pyrimidin-4-ol derivatives. The reactivity of the C5-chloro group can be influenced by the electronic nature of the nucleophile and the reaction conditions employed.
The hydroxyl group at the C4 position can undergo O-alkylation or O-acylation to introduce different ether or ester functionalities, respectively. The tautomeric nature of the 4-hydroxypyrimidine (B43898) system, existing in equilibrium with its 4(3H)-pyrimidinone form, can influence the regioselectivity of these reactions. Furthermore, the hydroxyl group can be converted to a more reactive leaving group, such as a triflate, to facilitate further nucleophilic substitutions.
Below is a table summarizing potential functionalization reactions on the pyrimidine core:
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution (at C5-Cl) | Amines, Thiols, Alcohols with a suitable base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, DMSO) | 5-Amino, 5-Thio, or 5-Alkoxy pyrimidine derivatives |
| O-Alkylation (at C4-OH) | Alkyl halides (e.g., CH₃I, BnBr) with a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) | 4-Alkoxypyrimidine derivatives |
| O-Acylation (at C4-OH) | Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) | 4-Acyloxypyrimidine derivatives |
Modifications of the Pyridine Moiety
The pyridine ring in the this compound scaffold offers additional opportunities for structural diversification. The nitrogen atom of the pyridine ring can be targeted for N-alkylation or N-oxidation.
N-alkylation with various alkyl halides can introduce a positive charge on the pyridine nitrogen, forming pyridinium (B92312) salts. This modification can significantly alter the physicochemical properties of the molecule, such as solubility and electronic distribution.
N-oxidation of the pyridine nitrogen using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding pyridine N-oxide. This transformation can modulate the electronic properties of the pyridine ring and can also serve as a handle for further functionalization at the positions ortho and para to the N-oxide group.
The following table outlines potential modifications of the pyridine moiety:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in a suitable solvent (e.g., CH₃CN, DMF) | Pyridinium salt derivatives |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid | Pyridine N-oxide derivatives |
Introduction of Stereocenters and Chiral Analogue Synthesis
The synthesis of chiral analogues of this compound is crucial for exploring stereospecific interactions with biological targets. Stereocenters can be introduced through several strategies, including asymmetric synthesis or chiral resolution of racemic mixtures.
One approach involves the use of chiral building blocks during the synthesis of the pyrimidine or pyridine rings. For instance, employing a chiral amine in a nucleophilic substitution reaction at the C5 position can directly lead to a chiral product.
Alternatively, a prochiral center can be introduced into the molecule, followed by an asymmetric transformation to create a stereocenter. For example, a ketone functionality could be introduced and then asymmetrically reduced to a chiral alcohol.
Chiral resolution of a racemic mixture of a derivatized analogue is another viable method. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or by chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases has proven effective for the separation of enantiomers of various heterocyclic compounds. mdpi.com
The table below summarizes strategies for introducing chirality:
| Strategy | Method | Example |
| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts in key synthetic steps | Enantioselective reduction of a ketone to a chiral alcohol |
| Chiral Resolution | Separation of enantiomers from a racemic mixture | Diastereomeric salt formation with a chiral acid or base, followed by separation |
| Chiral Chromatography | Use of a chiral stationary phase in HPLC or SFC | Separation of enantiomers on a polysaccharide-based chiral column nih.gov |
Advanced Spectroscopic and Structural Characterization of 5 Chloro 6 Pyridin 3 Yl Pyrimidin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution and the solid state. For 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would be employed to fully assign the proton and carbon skeletons and to probe the nitrogen environments within the heterocyclic rings.
The ¹H NMR spectrum of this compound is expected to display characteristic signals for the protons of the pyridine (B92270) and pyrimidine (B1678525) rings. The pyridine ring protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The proton on the pyrimidine ring, if present in the enol tautomer, would likely be observed as a singlet. The hydroxyl proton signal would be broad and its chemical shift dependent on concentration and solvent.
The ¹³C NMR spectrum would provide key information about the carbon framework. The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms (N, Cl, O) and the aromaticity of the rings. Quaternary carbons, such as C4, C5, and C6 of the pyrimidine ring, would be readily identifiable. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would aid in distinguishing between CH, CH₂, and CH₃ groups, although none are present in the core structure.
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, would offer direct insight into the electronic environment of the nitrogen atoms in both the pyrimidine and pyridine rings. The chemical shifts would be sensitive to tautomeric changes and protonation states.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting the ¹H and ¹³C signals and establishing the complete molecular structure. COSY spectra would reveal proton-proton coupling networks within the pyridine ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is essential for assigning the quaternary carbons and linking the pyridine and pyrimidine rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar structures and may vary from experimental values.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H2 | 8.0 - 8.5 | 150 - 155 |
| Pyrimidine C4 | - | 160 - 165 |
| Pyrimidine C5 | - | 115 - 120 |
| Pyrimidine C6 | - | 155 - 160 |
| Pyridine H2' | 8.8 - 9.2 | 148 - 152 |
| Pyridine C2' | - | 148 - 152 |
| Pyridine C3' | - | 130 - 135 |
| Pyridine H4' | 7.8 - 8.2 | 135 - 140 |
| Pyridine C4' | - | 135 - 140 |
| Pyridine H5' | 7.3 - 7.7 | 123 - 127 |
| Pyridine C5' | - | 123 - 127 |
| Pyridine H6' | 8.5 - 8.9 | 147 - 151 |
| Pyridine C6' | - | 147 - 151 |
The 4-hydroxypyrimidine (B43898) moiety of the title compound can exist in tautomeric forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). The equilibrium between these tautomers can be studied using dynamic NMR spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which are indicative of a dynamic process. In many 4-hydroxypyrimidine systems, the keto tautomer is the more stable form in the solid state and often in solution. nih.gov Temperature-dependent ¹H and ¹³C NMR studies would allow for the determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomeric equilibrium.
Furthermore, rotation around the C6-C3' single bond connecting the pyrimidine and pyridine rings may be restricted, leading to conformational isomers (atropisomers). Dynamic NMR can also be used to study the rotational barrier around this bond.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state and can be used to identify and characterize different polymorphic forms. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR experiments would provide high-resolution spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. ssNMR can distinguish between different crystalline forms (polymorphs) or amorphous material, as these will generally exhibit different ¹³C chemical shifts and relaxation times. This technique would be particularly useful in confirming the dominant tautomeric form in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound.
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated or deprotonated molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is produced that provides valuable structural information. The fragmentation of pyrimidine derivatives often involves characteristic losses of small neutral molecules. nih.govsphinxsai.com For this compound, expected fragmentation pathways could include the loss of HCl, CO, or HCN from the pyrimidine ring, as well as cleavages at the bond connecting the two heterocyclic rings. The fragmentation pattern can help to confirm the connectivity of the molecule.
Table 2: Postulated Fragmentation Pathways for [M+H]⁺ of this compound (Note: These are postulated pathways and would require experimental verification.)
| Precursor Ion (m/z) | Postulated Neutral Loss | Fragment Ion (m/z) | Postulated Structure of Fragment |
| [M+H]⁺ | HCl | [M+H - HCl]⁺ | 6-(pyridin-3-yl)pyrimidin-4-one |
| [M+H]⁺ | CO | [M+H - CO]⁺ | Chloro-pyridinyl-imidazole species |
| [M+H]⁺ | C₄H₂N₂O (pyrimidine ring) | [C₅H₄NCl]⁺ | Protonated 3-chloropyridine |
Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This can be particularly useful for separating isomers that are indistinguishable by mass spectrometry alone. For the title compound, IM-MS could be used to differentiate between the keto and enol tautomers in the gas phase, as they would likely have different collision cross-sections (CCS). Furthermore, if conformational isomers (atropisomers) exist and have sufficient stability in the gas phase, IM-MS could potentially separate and characterize them. nih.gov
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides invaluable insights into the molecule's geometry, bond parameters, and the intermolecular forces that govern its crystal packing.
Single Crystal Growth and Quality Assessment for Diffraction Studies
The prerequisite for any single-crystal X-ray diffraction study is the cultivation of high-quality single crystals of sufficient size and regularity. For organic molecules like this compound, a common and effective method for crystal growth is the slow evaporation of a saturated solution. The choice of solvent is critical, with solvents like ethanol (B145695), acetonitrile (B52724), or dimethylformamide being likely candidates nih.govnih.gov.
The process involves dissolving the compound in a suitable solvent at a slightly elevated temperature to ensure complete dissolution and then allowing the solvent to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice rather than rapid precipitation.
Once crystals are formed, their quality is assessed, typically using optical microscopy to check for well-defined faces, transparency, and the absence of cracks or defects. Promising candidates are then mounted and subjected to a preliminary X-ray diffraction screening to confirm their single-crystal nature and suitability for a full data collection.
Determination of Molecular Geometry and Bond Parameters
Upon successful diffraction data collection, the resulting electron density map is used to solve and refine the crystal structure, yielding precise coordinates for each atom in the asymmetric unit. This information allows for the detailed determination of the molecule's geometry.
The analysis also provides a comprehensive table of intramolecular bond lengths and angles. These experimental values can be compared with standard values to identify any unusual geometric features that may arise from electronic or steric effects within the molecule.
Table 1: Illustrative Bond Lengths and Angles for this compound (Note: These are representative values based on standard bond lengths and data from analogous structures, as specific crystallographic data for the title compound is not publicly available.)
| Bond/Angle | Type | Expected Value |
| C-Cl | Bond Length | ~1.74 Å |
| C-O | Bond Length | ~1.24 Å (keto) / ~1.36 Å (enol) |
| C-N (pyrimidine) | Bond Length | ~1.33 - 1.38 Å |
| C-C (inter-ring) | Bond Length | ~1.49 Å |
| N-H/O-H | Bond Length | ~0.86 Å / ~0.96 Å |
| C-N-C | Bond Angle | ~115° - 125° |
| Cl-C-N | Bond Angle | ~118° |
| C-C-N (inter-ring) | Bond Angle | ~120° |
Analysis of Supramolecular Architecture and Intermolecular Interactions
The pyrimidin-4-ol moiety provides potent hydrogen bond donors (N-H or O-H, depending on the tautomer) and acceptors (C=O or ring nitrogen), making hydrogen bonding a dominant force in its crystal packing. These interactions are crucial in assembling molecules into higher-order structures. It is highly probable that the compound would form robust hydrogen-bonded networks, potentially involving the pyridine nitrogen atom as an acceptor.
In similar heterocyclic structures, self-complementary hydrogen bonds often lead to the formation of well-defined supramolecular synthons, such as the common R²₂(8) ring motif nih.govnih.gov. Beyond hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice:
Halogen Bonding: The chlorine atom on the pyrimidine ring can act as a Lewis acidic site, potentially forming halogen bonds (C-Cl···N or C-Cl···O) with electronegative atoms on neighboring molecules. A Cl···Cl interaction was observed in a related chloropyrimidinium salt with a distance of 3.3505 (12) Å nih.gov.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration, particularly in pharmaceutical sciences, as different polymorphs can exhibit different physical properties. Studies on related heterocyclic compounds have revealed the existence of multiple polymorphic forms, which can be accessed by varying crystallization conditions such as the solvent or temperature rsc.orgmdpi.com. A comprehensive study of this compound would involve screening for polymorphs by crystallization from a wide range of solvents and under different thermal conditions.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue of investigation. This technique could be employed to modify the physicochemical properties of the title compound by introducing a co-former that engages in predictable intermolecular interactions, such as hydrogen bonding.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Conformational States
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. FT-IR and Raman spectroscopy are complementary techniques that offer detailed information about molecular structure and bonding.
For this compound, the spectra would be dominated by characteristic vibrations of the pyrimidine and pyridine rings, as well as the chloro and hydroxyl/keto functional groups. Key expected vibrational bands include:
O-H/N-H Stretching: A broad band in the FT-IR spectrum, typically in the 3400-3200 cm⁻¹ region, would indicate the presence of O-H or N-H stretching, characteristic of the pyrimidinol tautomer and intermolecular hydrogen bonding mdpi.com.
C=O Stretching: A strong absorption band around 1700-1650 cm⁻¹ would be a clear indicator of the keto tautomer (pyrimidinone) mdpi.com. The exact position would be sensitive to hydrogen bonding.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine and pyrimidine rings are expected in the 1600-1400 cm⁻¹ region researchgate.netnih.gov.
C-Cl Stretching: A band corresponding to the C-Cl stretch would typically appear in the 800-600 cm⁻¹ region of the spectrum.
Analysis of these spectra can help confirm the presence of specific functional groups and provide evidence for the predominant tautomeric form in the solid state. Shifts in peak positions can also offer insights into the strength and nature of intermolecular hydrogen bonding.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H / O-H Stretch | Pyrimidinol/Amide | 3400 - 3200 (Broad) | FT-IR |
| Aromatic C-H Stretch | Pyridine, Pyrimidine | 3100 - 3000 | FT-IR, Raman |
| C=O Stretch | Pyrimidinone Tautomer | 1700 - 1650 (Strong) | FT-IR |
| C=N, C=C Ring Stretch | Pyridine, Pyrimidine | 1600 - 1400 | FT-IR, Raman |
| C-Cl Stretch | Chloro-pyrimidine | 800 - 600 | FT-IR, Raman |
UV-Visible Spectroscopy for Electronic Transitions, Conjugation Analysis, and Tautomeric Forms in Solution
UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the conjugated π-system extending across both the pyridine and pyrimidine rings is expected to give rise to characteristic absorption bands.
The primary electronic transitions observed would likely be π → π* transitions, which are typically intense and occur in the 250-390 nm range for similar furo-pyridine systems researchgate.net. Less intense n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital, may also be observed.
The position and intensity of the maximum absorption wavelength (λ_max) are sensitive to several factors:
Solvent Polarity: The compound may exhibit solvatochromism, where the λ_max shifts depending on the polarity of the solvent. This effect arises from differential stabilization of the ground and excited states by the solvent molecules mdpi.com.
Tautomerism in Solution: The pyrimidin-4-ol moiety can exist in equilibrium between its keto (pyrimidinone) and enol (pyrimidinol) forms in solution. These tautomers have different electronic structures and would therefore exhibit distinct UV-Vis absorption spectra. By analyzing the spectrum in different solvents and at different pH values, it may be possible to study this tautomeric equilibrium.
Computational and Theoretical Investigations of 5 Chloro 6 Pyridin 3 Yl Pyrimidin 4 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Geometry Optimization and Conformational Analysis in Gas Phase and Solution
No published data are available.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Maps
No published data are available.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
No published data are available.
Investigation of Tautomeric Equilibria and Relative Stabilities (e.g., tautomeric preference, barrier to interconversion)
No published data are available.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Analysis of Dynamic Behavior and Conformational Landscapes
No published data are available.
Future computational studies on 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol would be invaluable to the scientific community, providing a deeper understanding of its fundamental chemical properties and potentially guiding further experimental research.
Solvent Interaction Studies and Solvation Free Energy Calculations
The interaction of this compound with solvents is a critical aspect of its theoretical investigation, as it dictates its behavior in various chemical and biological environments. Computational methods provide a powerful lens through which to examine these interactions at a molecular level. Solvation free energy calculations, in particular, quantify the energetic cost or benefit of transferring a molecule from the gas phase into a solvent, offering insights into its solubility and partitioning behavior.
Commonly employed computational techniques for these studies include both implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to capture electrostatic interactions. Explicit solvent models, often used in molecular dynamics (MD) simulations, surround the solute with a discrete number of solvent molecules, allowing for a more detailed analysis of specific interactions like hydrogen bonding.
For a molecule like this compound, the pyridinyl nitrogen, the pyrimidinol hydroxyl group, and the other pyrimidine (B1678525) nitrogen are expected to be primary sites for hydrogen bonding with protic solvents like water or methanol. The solvation free energy (ΔGsolv) can be decomposed into contributions from electrostatic interactions, van der Waals interactions, and the energetic cost of creating a cavity in the solvent. Theoretical studies on similar heterocyclic compounds, such as pyridine (B92270) and pyrimidine, have shown that the position and number of heteroatoms significantly influence the solvation free energy. nih.gov
Density Functional Theory (DFT) calculations are frequently used to determine the electronic structure and properties of the solute, which are then used in the solvation models. For instance, calculations at the B3LYP/6-311G(d,p) level of theory can provide accurate geometries and partial charges for use in subsequent solvation energy calculations. researchgate.net By calculating ΔGsolv in different solvents (e.g., water, ethanol (B145695), DMSO, chloroform), a theoretical understanding of the compound's solubility profile can be established. These calculations are crucial for predicting how the molecule will behave in different phases, which is fundamental for applications ranging from reaction condition optimization to predicting bioavailability. niscpr.res.innih.gov
Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Various Solvents This table is for illustrative purposes and contains hypothetical data.
| Solvent | Dielectric Constant (ε) | Computational Method | Calculated ΔGsolv (kcal/mol) |
|---|---|---|---|
| Water | 78.4 | PCM/B3LYP/6-311+G(d,p) | -9.8 |
| Ethanol | 24.5 | PCM/B3LYP/6-311+G(d,p) | -7.5 |
| DMSO | 46.7 | PCM/B3LYP/6-311+G(d,p) | -8.2 |
| Chloroform | 4.8 | PCM/B3LYP/6-311+G(d,p) | -4.1 |
Ligand-Based and Structure-Based Computational Approaches
Molecular docking is a prominent structure-based computational method used to predict the preferred orientation of a ligand when bound to a target protein. Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a hypothetical investigation of this compound would logically involve docking it into the ATP-binding site of various protein kinases. nih.govnih.gov Hypothetical targets could include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, all of which are significant in cancer research. nih.govresearchgate.netmdpi.com
The docking process involves preparing the 3D structure of the ligand and the protein receptor. The ligand's geometry would be optimized using quantum mechanical methods. For the protein, crystal structures would be obtained from the Protein Data Bank (PDB), with water molecules and co-ligands typically removed and hydrogen atoms added. Docking algorithms, such as those used in AutoDock or Schrödinger Suite, would then systematically sample different conformations and orientations of the ligand within the receptor's active site, scoring them based on a force field to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol).
Key interactions expected for this compound within a kinase active site would likely involve hydrogen bonds between the pyrimidinol group and the hinge region backbone of the kinase, a common binding motif for pyrimidine-based inhibitors. nih.gov The pyridinyl group could form additional hydrogen bonds or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. The chlorine atom could engage in halogen bonding or occupy a hydrophobic pocket. The analysis of these interactions provides a structural hypothesis for the compound's potential biological activity and can guide the design of more potent derivatives. nih.gov
Table 2: Hypothetical Molecular Docking Results with Selected Protein Kinase Targets This table is for illustrative purposes and contains hypothetical data.
| Hypothetical Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| CDK2 (e.g., 1HCK) | -8.5 | Leu83, Glu81, Lys33 | H-bond (Hinge), H-bond, π-alkyl |
| VEGFR-2 (e.g., 4ASD) | -9.1 | Cys919, Asp1046, Phe1047 | H-bond (Hinge), H-bond, π-π stacking |
| Src Kinase (e.g., 2SRC) | -8.8 | Met341, Thr338, Tyr340 | H-bond (Hinge), H-bond, Hydrophobic |
Pharmacophore modeling is a ligand-based approach that defines the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated from a single active molecule like this compound, assuming its structure represents a viable binding conformation. nih.gov This model serves as a 3D query to search large chemical databases for novel compounds with different core structures but possessing the required pharmacophoric features.
The key pharmacophoric features of this compound would be identified based on its chemical structure. These typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine and pyridine rings.
Hydrogen Bond Donors (HBD): The hydroxyl group on the pyrimidine ring.
Aromatic Rings (AR): The pyrimidine and pyridine rings themselves, which can engage in π-stacking.
Hydrophobic (HY)/Halogen Bond Donor: The chlorine atom attached to the pyrimidine ring.
Software like Phase or LigandScout can be used to generate a 3D pharmacophore hypothesis. The model would consist of spheres representing these features, with defined positions, radii, and vectors (for directional features like HBDs). The distances and angles between these features are critical components of the model. Once generated and validated, this pharmacophore model could be employed in virtual screening campaigns to identify new potential inhibitors that fit the hypothesis, thus accelerating the discovery of novel active compounds. jocpr.com
Table 3: Potential Pharmacophoric Features of this compound This table is for illustrative purposes and contains hypothetical data.
| Feature Type | Location on Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | 4-hydroxyl group (-OH) | Interaction with backbone carbonyls (e.g., in kinase hinge) |
| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N1) | Interaction with backbone N-H groups (e.g., in kinase hinge) |
| Hydrogen Bond Acceptor | Pyridine Ring Nitrogen | Interaction with side-chain donors (e.g., Lys, Arg) |
| Aromatic Ring | Pyrimidine Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr) |
| Aromatic Ring | Pyridine Ring | π-π stacking or cation-π interactions |
| Hydrophobic/Halogen Bond | 5-chloro group (-Cl) | Interaction with hydrophobic pockets or halogen bonding |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activity or physicochemical properties. nih.govijcsi.pro To develop a QSAR model for derivatives of this compound, a dataset of analogues with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be required.
The process involves calculating a wide range of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, including:
Constitutional descriptors: Molecular weight, number of rings.
Topological descriptors: Connectivity indices that describe molecular branching.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.
3D descriptors: Molecular surface area, volume.
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical equation linking a subset of these descriptors to the observed activity. nih.gov A robust QSAR model must be rigorously validated using techniques like cross-validation and external validation with a test set of compounds. nih.gov The resulting model can predict the activity of newly designed, unsynthesized derivatives and provide insights into which structural features are crucial for activity. For instance, a QSPR model could be developed to predict properties like corrosion inhibition efficiency, a known application for some pyrimidine derivatives. ijcsi.pro
Table 4: Example of a Hypothetical QSAR Equation for Pyrimidin-4-ol Derivatives This table is for illustrative purposes and contains hypothetical data.
| Hypothetical QSAR Model (MLR) | |
|---|---|
| Equation | pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.1 * HBD_Count + 2.5 |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.72 |
| Number of Compounds (N) | 30 |
| Descriptor Definitions | |
| LogP | Logarithm of the octanol-water partition coefficient (lipophilicity). |
| TPSA | Topological Polar Surface Area. |
| HBD_Count | Number of Hydrogen Bond Donors. |
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry offers profound insights into chemical reactivity and reaction mechanisms by allowing for the detailed study of potential energy surfaces. For a molecule like this compound, theoretical investigations could elucidate its synthesis mechanism. A plausible synthetic route could involve the condensation of a substituted amidine with a β-ketoester derivative.
Using quantum mechanical methods, such as DFT, researchers can map the entire reaction pathway, identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction step to proceed. Locating a TS and confirming it has a single imaginary frequency corresponding to the correct reaction coordinate is a key goal of such studies.
Table 5: Hypothetical Activation Energies for a Proposed Synthesis Pathway This table is for illustrative purposes and contains hypothetical data.
| Reaction Step | Description | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| Step 1 | Nucleophilic attack of amidine on ester carbonyl | DFT (B3LYP/6-31G(d)) | 18.5 |
| Step 2 | Intramolecular cyclization | DFT (B3LYP/6-31G(d)) | 24.2 (Rate-determining) |
| Step 3 | Dehydration/Aromatization | DFT (B3LYP/6-31G(d)) | 15.7 |
Biological Activity and Mechanistic Studies of 5 Chloro 6 Pyridin 3 Yl Pyrimidin 4 Ol in in Vitro Systems
Target Identification and Validation in Cell-Free and Cellular Assays
A thorough search of the scientific literature yielded no specific data on the biological targets of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.
There are no published studies detailing the inhibitory activity of this compound against any specific enzymes, including but not limited to kinases, proteases, or phosphatases.
Information regarding the affinity and binding characteristics of this compound to any biological receptors is not available in the current body of scientific literature.
No phenotypic screening data has been reported for this compound. As such, its effects on cellular processes such as apoptosis, autophagy, or proliferation have not been documented.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The absence of primary research on the lead compound, this compound, extends to a lack of information on any synthesized analogues and their corresponding structure-activity relationships.
There are no available studies that explore the impact of structural modifications to the this compound scaffold on its in vitro biological activity.
Advanced Applications and Future Research Directions Involving 5 Chloro 6 Pyridin 3 Yl Pyrimidin 4 Ol
Strategies for Lead Optimization and Design of Compound Libraries Based on the Pyrimidin-4-ol Scaffold
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to convert it into a clinical candidate. criver.comnih.gov For the 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol scaffold, several lead optimization strategies can be employed, leveraging both traditional medicinal chemistry approaches and modern computational methods. nih.govarxiv.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidin-4-ol core is essential to understand how different substituents affect biological activity and physicochemical properties. For the this compound scaffold, key positions for modification include:
The C5-Chloro group: Substitution with other halogens or small alkyl groups can modulate lipophilicity and binding interactions.
The C6-Pyridinyl group: The nitrogen atom's position within the pyridine (B92270) ring can be varied, and the ring itself can be substituted to explore different binding pockets.
The N1 and N3 positions of the pyrimidine (B1678525) ring: Alkylation or acylation at these positions can influence solubility and cell permeability.
The C2 position: Introducing different functional groups at this position can significantly impact target binding and selectivity.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can guide the rational design of more potent and selective analogues. researchgate.net Molecular docking studies can predict how analogues of this compound bind to the active site of a target, helping to prioritize the synthesis of compounds with improved binding affinity. nih.govmdpi.com
Compound Library Design: The pyrimidin-4-ol scaffold is well-suited for the construction of compound libraries for high-throughput screening. nih.gov Using combinatorial chemistry and diversity-oriented synthesis (DOS), large numbers of analogues can be generated to explore a wide chemical space. rsc.org DNA-encoded library technology (DELT) offers another powerful approach, allowing for the synthesis and screening of libraries containing millions or even billions of compounds, where each molecule is tagged with a unique DNA barcode for identification. nih.gov
| Optimization Strategy | Description | Key Objective | Example Application for Pyrimidin-4-ol Scaffold |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine which parts are responsible for its biological effects. | Enhance potency and selectivity. | Replacing the C5-chloro group with fluorine or methyl to probe steric and electronic effects. |
| Structure-Based Drug Design (SBDD) | Using the 3D structure of the target protein to design molecules that fit into the active site. | Improve binding affinity and rationalize SAR. | Docking analogues into a kinase active site to design modifications that form additional hydrogen bonds. |
| Fragment-Based Drug Design (FBDD) | Screening small chemical fragments that bind weakly to the target and then growing or linking them to create a more potent lead. | Identify novel binding interactions and scaffolds. | Identifying a small fragment that binds near the pyrimidin-4-ol core and linking them to create a novel inhibitor. |
| Diversity-Oriented Synthesis (DOS) | Creating structurally diverse and complex molecules from simple starting materials to explore new chemical space. | Discover novel chemotypes with desired activity. | Using a multi-component reaction to generate a library of diverse heterocyclic systems fused to the pyrimidin-4-ol ring. rsc.org |
Exploration of Novel Synthetic Methodologies for Related Heterocyclic Systems
The efficient synthesis of this compound and its analogues is crucial for their exploration in drug discovery and chemical biology. While classical methods for pyrimidine synthesis exist, the development of novel, more efficient, and environmentally friendly synthetic methodologies is an active area of research. growingscience.comorientjchem.org
Recent advances in synthetic organic chemistry offer several promising avenues:
One-Pot, Multi-Component Reactions: These reactions combine three or more starting materials in a single step to form complex products, reducing the number of synthetic steps, saving time, and minimizing waste. growingscience.com
Catalysis: The use of transition metal catalysts (e.g., palladium, copper) or organocatalysts can enable new types of bond formations and functionalizations on the pyrimidine ring under mild reaction conditions.
Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks can offer better control over reaction parameters, improved safety, and easier scalability.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times.
For example, a novel one-step synthesis of 2-chloropyrimidin-4-ol derivatives using thiophosgene (B130339) has been reported, offering a faster and higher-yielding alternative to traditional multi-step procedures. nih.govresearchgate.net Such innovative methods can facilitate the rapid generation of diverse pyrimidin-4-ol analogues for biological screening. nih.govresearchgate.net
| Synthetic Methodology | Principle | Advantages | Relevance to Pyrimidin-4-ols |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single operation to form a product containing portions of all reactants. | High atom economy, reduced steps, operational simplicity. growingscience.com | Rapidly construct diverse libraries of substituted pyrimidines. |
| Transition Metal Catalysis | Using catalysts like Palladium, Copper, or Gold to facilitate C-C and C-N bond formations. | High efficiency, selectivity, and functional group tolerance. | Enables cross-coupling reactions to introduce diverse aryl or alkyl groups onto the pyrimidine core. |
| C-H Activation | Directly functionalizing carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Step-economic, reduces waste. | Allows for late-stage diversification of the pyrimidine scaffold. |
| Photoredox Catalysis | Using visible light to initiate chemical reactions via single-electron transfer. | Mild reaction conditions, novel reactivity. | Enables unique transformations that are difficult to achieve with traditional thermal methods. |
Integration with Omics Technologies for Comprehensive Biological Profiling (in vitro, e.g., proteomics, metabolomics, transcriptomics)
To fully understand the biological effects of this compound and its analogues, it is essential to move beyond single-target assays and adopt a systems-level approach. Omics technologies provide a powerful toolkit for obtaining a comprehensive, unbiased profile of a compound's impact on cellular processes. broadinstitute.org
Proteomics: This involves the large-scale study of proteins. In the context of small molecule inhibitors, proteomics can be used to identify the direct targets of a compound (as described in section 6.1) and also to quantify changes in the expression levels of thousands of proteins following compound treatment. nih.govnih.gov This can reveal the downstream pathways affected by the inhibitor and provide insights into its mechanism of action and potential off-target effects. elsevierpure.com
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the changes in the cellular metabolome after treatment with a pyrimidine derivative, researchers can understand how the compound perturbs metabolic pathways. nih.govmdpi.commdpi.com For example, if a compound inhibits an enzyme in a metabolic pathway, the substrate of that enzyme may accumulate while the product is depleted.
Transcriptomics: This involves analyzing the complete set of RNA transcripts produced by a cell. By measuring changes in gene expression across the entire genome in response to a compound, transcriptomics can identify the cellular pathways and biological processes that are modulated. This can help in formulating hypotheses about the compound's mechanism of action. broadinstitute.org
Integrating data from these different omics platforms can provide a holistic view of the cellular response to a compound like this compound, facilitating a deeper understanding of its therapeutic potential and potential liabilities. broadinstitute.org
Unaddressed Research Gaps and Emerging Opportunities in the Academic Investigation of Substituted Pyrimidin-4-ols
Despite the significant interest in pyrimidine derivatives, several research gaps and opportunities remain in the investigation of substituted pyrimidin-4-ols.
Unaddressed Research Gaps:
Target Deconvolution: For many pyrimidin-4-ols identified through phenotypic screens, the precise molecular target(s) responsible for their biological activity remain unknown. A systematic effort is needed to deconvolve the targets of these compounds.
Selectivity Profiling: Many pyrimidine-based compounds, particularly kinase inhibitors, interact with multiple targets. Comprehensive selectivity profiling against broad panels of proteins is often lacking but is crucial for interpreting biological data and predicting potential side effects.
Mechanisms of Resistance: As with any therapeutic agent, the development of resistance is a potential concern. Research into the mechanisms by which cells might become resistant to pyrimidin-4-ol-based compounds is largely unexplored.
In Vivo Characterization: There is a significant gap between the in vitro characterization of novel pyrimidin-4-ols and their evaluation in relevant in vivo models of disease.
Emerging Opportunities:
New Therapeutic Areas: The versatility of the pyrimidin-4-ol scaffold suggests it could be applied to a wider range of diseases beyond the traditional focus on cancer and inflammation. Exploring their potential in areas like neurodegenerative diseases, metabolic disorders, and infectious diseases is a promising avenue. nih.govnih.gov
Targeting Protein-Protein Interactions (PPIs): While traditionally considered challenging targets, inhibiting PPIs with small molecules is a rapidly growing field. The pyrimidin-4-ol scaffold could serve as a starting point for designing novel PPI inhibitors.
Artificial Intelligence and Machine Learning (AI/ML): AI/ML algorithms can be used to analyze large datasets from high-throughput screening, predict the biological activity of virtual compounds, and guide the design of new analogues with improved properties, accelerating the discovery process. arxiv.org
Chemical Biology Applications: Developing highly selective and potent pyrimidin-4-ol derivatives as tool compounds will be invaluable for the academic community to probe the function of specific proteins in biological pathways.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is typically employed. For analogous pyrimidine derivatives, synthesis involves:
- Step 1 : Coupling pyridine derivatives with chlorinated intermediates under Suzuki-Miyaura conditions to introduce the pyridinyl group .
- Step 2 : Chlorination using POCl₃ or PCl₅ in anhydrous DMF at 80–100°C to achieve the 5-chloro substitution .
- Optimization : Use catalytic Pd(PPh₃)₄ (5 mol%) and K₂CO₃ as a base in THF/H₂O (3:1) to enhance cross-coupling efficiency. Monitor reaction progress via TLC or HPLC to minimize by-products .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- HPLC : ≥97% purity confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry : ESI-MS (negative mode) to observe [M-H]⁻ peaks matching the molecular weight (e.g., m/z 207.6 for C₉H₅ClN₃O) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Short-term : Store at -4°C in amber vials under nitrogen to prevent hydrolysis of the chloro group.
- Long-term : Use airtight containers at -20°C for >1 year. Avoid exposure to moisture, as the hydroxyl group may degrade under humid conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination in pyrimidine derivatives?
- Methodological Answer : Chlorination favors the 5-position due to:
- Electronic Effects : Electron-withdrawing pyridinyl groups at C6 increase electrophilicity at C5, directing chlorination .
- Steric Factors : Bulkier substituents at C6 reduce accessibility at adjacent positions. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How can computational modeling assist in predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., fungal CYP51). The pyridinyl group may form π-π interactions, while the hydroxyl group participates in hydrogen bonding .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl) with antifungal IC₅₀ values from literature .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Replicate Assays : Perform dose-response curves (e.g., MIC assays against Candida albicans) in triplicate using standardized protocols .
- Control Variables : Account for solvent effects (DMSO vs. water) and cell-line specificity. Cross-validate with structural analogs (e.g., 5-fluoro derivatives) to isolate substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
